An In-depth Technical Guide to Methyl 6-fluoro-1H-indole-3-carboxylate
An In-depth Technical Guide to Methyl 6-fluoro-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 6-fluoro-1H-indole-3-carboxylate, a key fluorinated indole derivative. The document delineates its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug discovery. Detailed experimental protocols, spectroscopic characterization, and safety information are also presented to equip researchers with the essential knowledge for its effective handling and utilization in a laboratory setting.
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms into the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving oral bioavailability.
Methyl 6-fluoro-1H-indole-3-carboxylate (CAS Number: 649550-97-0 ) is a versatile building block that leverages these benefits.[1][2][3][4][5] Its structure, featuring a fluorine atom at the 6-position and a reactive carboxylate group at the 3-position, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and formulation.
Table 1: Physicochemical Properties of Methyl 6-fluoro-1H-indole-3-carboxylate
| Property | Value | Source(s) |
| CAS Number | 649550-97-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₈FNO₂ | [2] |
| Molecular Weight | 193.17 g/mol | [2] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not explicitly reported, but the related compound 6-Fluoro-3-methyl-1H-indole has a melting point of 100-101 °C. | [1] |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Generally, indole derivatives have limited solubility in water but are soluble in common organic solvents. | |
| Storage | Sealed in dry, room temperature. | [6] |
Synthesis and Reactivity
A plausible synthetic approach could start from 6-fluoroindole. The introduction of the carboxylate group at the C3 position is a common transformation for indole derivatives.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of Methyl 6-fluoro-1H-indole-3-carboxylate.
Reactivity Profile:
The reactivity of Methyl 6-fluoro-1H-indole-3-carboxylate is dictated by the interplay of the electron-rich indole nucleus, the electron-withdrawing fluorine atom, and the ester functionality.
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N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation.
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Electrophilic Aromatic Substitution: The indole ring is susceptible to electrophilic attack. The directing effects of the existing substituents will influence the position of further substitution.
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Ester Group Transformations: The methyl ester at the C3 position can undergo various transformations, including:
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Hydrolysis: Conversion to the corresponding carboxylic acid.
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Amidation: Reaction with amines to form amides.
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Reduction: Reduction to the corresponding alcohol.
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Grignard Reaction: Reaction with Grignard reagents to form tertiary alcohols.
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Applications in Medicinal Chemistry
While specific examples of drugs derived directly from Methyl 6-fluoro-1H-indole-3-carboxylate are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The related isomer, Methyl 6-fluoro-1H-indole-4-carboxylate, is a known intermediate in the synthesis of the PARP inhibitor Rucaparib, used in cancer treatment.[7] This highlights the potential of fluorinated indole carboxylates as key building blocks in the development of targeted therapies.
Derivatives of 6-fluoroindole have been investigated for a range of therapeutic areas, including as neuroactive compounds and anticancer agents.[4] The versatility of the ester group on Methyl 6-fluoro-1H-indole-3-carboxylate allows for its elaboration into a wide variety of functional groups, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.
Illustrative Derivatization Pathways for Drug Discovery:
Caption: Potential derivatization pathways of Methyl 6-fluoro-1H-indole-3-carboxylate for drug discovery.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The fluorine atom at the C6 position will cause characteristic splitting patterns for the adjacent aromatic protons.
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¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and other characteristic fragmentations of the indole ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
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N-H stretching of the indole ring.
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C=O stretching of the ester group.
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C-F stretching.
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Aromatic C-H and C=C stretching vibrations.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Methyl 6-fluoro-1H-indole-3-carboxylate.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
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Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[8]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][8]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Known Hazards of Related Compounds: Indole derivatives can cause skin and eye irritation.[2][8] Some may also cause respiratory irritation.[2] It is prudent to assume that Methyl 6-fluoro-1H-indole-3-carboxylate may have similar properties.
Conclusion
Methyl 6-fluoro-1H-indole-3-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its fluorinated indole core and reactive ester functionality provide a powerful platform for the design and synthesis of novel therapeutic agents. While some physicochemical and spectroscopic data require further experimental determination, this guide provides a solid foundation of the known properties, expected reactivity, and potential applications of this important chemical entity. As research in fluorinated pharmaceuticals continues to expand, the utility of Methyl 6-fluoro-1H-indole-3-carboxylate is poised to grow, making it a compound of significant interest to the scientific community.
References
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved December 11, 2025, from [Link]
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Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. (n.d.). Retrieved December 11, 2025, from [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2021). Molecules, 26(11), 3283. [Link]
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6-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1580. [Link]
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